molecular formula C25H20Cl3P B1593772 3,4-Dichlorobenzyltriphenylphosphonium chloride CAS No. 3687-70-5

3,4-Dichlorobenzyltriphenylphosphonium chloride

Cat. No. B1593772
CAS RN: 3687-70-5
M. Wt: 457.8 g/mol
InChI Key: LZXHHNKULPHARO-UHFFFAOYSA-M
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Description

3,4-Dichlorobenzyltriphenylphosphonium chloride (DCBTP) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. DCBTP is a white crystalline powder that is soluble in water and organic solvents. It is a potent inhibitor of mitochondrial respiration and has been used to study mitochondrial function in various cell types.

Scientific Research Applications

Macrocyclic Chemistry

  • Study of Macrocyclic Compounds : In a study by Newcomb et al. (1989), 1,10-dichloro-1,10-distannabicyclo-8.8hexacosane and benzyltriphenylphosphonium chloride (complex 3) were examined. This research contributed to understanding the structures and dynamic behaviors of macrocyclic compounds in solution and solid states. The study showed that benzyltriphenylphosphonium chloride can form stable complexes with macrocyclic hosts, which has implications for macrocyclic chemistry and supramolecular assemblies (Newcomb et al., 1989).

Crystallography and Structural Chemistry

  • Crystal Structure Analysis : Ahmad et al. (2015) reported on the crystal structure of benzyltriphenylphosphonium chloride monohydrate. This study provides insights into the molecular and crystal structure of this compound, which is crucial for understanding its chemical properties and potential applications in various fields (Ahmad et al., 2015).

Chemical Synthesis and Reactions

  • Organic Synthesis Applications : Karatholuvhu and Fuchs (2004) explored the use of a related compound, 3,3,3-Trichloropropyl-1-triphenylphosphorane, derived from benzyltriphenylphosphonium chloride, for synthesizing various organic compounds. This illustrates the potential of benzyltriphenylphosphonium chloride derivatives in organic synthesis, particularly in the formation of complex organic structures (Karatholuvhu & Fuchs, 2004).

Oxidation Reactions

  • Use in Oxidation Reactions : Hajipour and Mallakpour (2000) discussed the use of benzyltriphenylphosphonium dichromate, derived from benzyltriphenylphosphonium chloride, for the oxidation of thiols and sulfides. This finding highlights the potential use of this compound in various oxidation reactions, which are fundamental in organic chemistry and industrial processes (Hajipour & Mallakpour, 2000).

Anticancer Research

  • Anticancer Compound Synthesis : Zhaowen et al. (2007) synthesized novel arylcarbamoylalkyltriphenylphosphonium chlorides and evaluated their anticancer activities. These compounds, structurally related to benzyltriphenylphosphonium chloride, showed promising anticancer activities against various cancer cell lines. This research opens avenues for the development of new anticancer drugs (Zhaowen et al., 2007).

Metal Ion Removal

  • Metal Ion Separation : Regel-Rosocka et al. (2012) studied the use of phosphonium ionic liquids, including derivatives of benzyltriphenylphosphonium chloride, for removing zinc(II) and iron ions from chloride solutions. This application is significant in the field of environmental chemistry and water treatment (Regel-Rosocka et al., 2012).

properties

IUPAC Name

(3,4-dichlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2P.ClH/c26-24-17-16-20(18-25(24)27)19-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-18H,19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXHHNKULPHARO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958069
Record name [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyltriphenylphosphonium chloride

CAS RN

3687-70-5
Record name Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorobenzyltriphenylphosphonium chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eulan NK
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLOROBENZYLTRIPHENYLPHOSPHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WM6RS2KA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Migdalski - Chemia analityczna, 1999 - infona.pl
An electroanalytical procedure for the solutions contaminated with surface-active sub-stances (SAS) is presented. The procedure is based on current-time curves (recorded within a step-…
Number of citations: 1 www.infona.pl
A Ciszewski - Talanta, 1988 - Elsevier
Conditions have been found which make possible the determination of copper in the presence of a large excess of bismuth by differential-pulse and anodic-stripping voltammetry …
Number of citations: 4 www.sciencedirect.com
A Ciszewski, Z Lukaszewski - Analytica Chimica Acta, 1983 - Elsevier
the influence of n-nonylamine, di-n-hexylamine, tetrabutylammonium chloride, and cetyltrimethylammonium bromide (CTMA) on the anodic stripping peaks for Tl, Pb, Sn, Cd and In in 01…
Number of citations: 25 www.sciencedirect.com
JD Harling, BS Orlek - Tetrahedron, 1998 - Elsevier
3-Substituted hexahydroindeno[2,1-b]pyrroles were prepared in a stereoselective manner in high yield via an intramolecular azomethine ylide cycloaddition. Olefin geometry in the ylide …
Number of citations: 18 www.sciencedirect.com
FC HARWOOD, RE WAGG - Reports on the …, 1951 - Society of Chemical Industry
Number of citations: 0

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